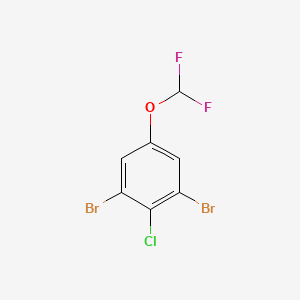

1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene

Description

Complex halogenated aryl ethers are a class of organic compounds characterized by an aromatic ring substituted with one or more halogen atoms and an ether linkage. The presence of multiple halogen substituents, often different, on the benzene (B151609) ring provides chemists with a versatile platform for selective chemical modifications. The difluoromethoxy group, in particular, is of growing interest due to its unique electronic properties and its ability to enhance the metabolic stability and lipophilicity of molecules, which are desirable traits in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2-chloro-5-(difluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClF2O/c8-4-1-3(13-7(11)12)2-5(9)6(4)10/h1-2,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYUMFXKDDOMFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Cl)Br)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001242231 | |

| Record name | 1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160573-79-4 | |

| Record name | 1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160573-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Synthesis of 1,3 Dibromo 2 Chloro 5 Difluoromethoxy Benzene

Retrosynthetic Analysis and Precursor Selection for Polyhalogenated Aryl Scaffolds

Retrosynthetic analysis is a powerful tool for devising a synthetic plan for complex molecules by deconstructing the target molecule into simpler, commercially available starting materials. For 1,3-dibromo-2-chloro-5-(difluoromethoxy)benzene, the key disconnections involve the carbon-halogen and carbon-oxygen bonds.

A logical retrosynthetic approach begins with the disconnection of the difluoromethoxy group (C-O bond), a common strategy for aryl ethers. This leads back to the key intermediate, 3,5-dibromo-4-chlorophenol (B3043125). This polyhalogenated phenol (B47542) serves as a robust precursor, containing the required arrangement of halogen atoms.

Further deconstruction of 3,5-dibromo-4-chlorophenol involves the disconnection of the C-Br and C-Cl bonds. The sequence of these halogenation steps is critical and is dictated by the directing effects of the substituents on the aromatic ring. A plausible pathway starts from a simpler, substituted aniline (B41778) or phenol. For example, starting with 2,5-dichloroaniline, a series of diazotization and halogenation reactions can be envisioned to install the bromine atoms. Alternatively, a route starting from a substituted phenol could employ electrophilic aromatic substitution or directed metalation to achieve the desired halogenation pattern. The selection of the initial precursor is paramount, as its inherent electronic and steric properties will govern the regiochemical outcome of the subsequent halogenation steps. The synthesis of polysubstituted aromatic compounds often relies on the careful orchestration of activating and deactivating groups to guide incoming electrophiles to the desired positions.

Optimized Reaction Pathways for Regioselective Halogenation and Chlorination

Achieving the specific 2,3,5-trihalogen pattern on the benzene (B151609) ring requires highly regioselective reaction pathways. The choice between classical electrophilic aromatic substitution and more modern directed metalation strategies depends on the chosen precursor and the desired efficiency and control.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. jove.commasterorganicchemistry.com In the context of synthesizing polyhalogenated benzenes, chlorination and bromination are key steps. jove.com These reactions typically involve the elemental halogen (Cl₂ or Br₂) in the presence of a Lewis acid catalyst, such as iron(III) halides (FeCl₃ or FeBr₃) or aluminum halides (AlCl₃ or AlBr₃). lumenlearning.commasterorganicchemistry.com

The mechanism proceeds in three main stages:

Activation of the Electrophile: The Lewis acid interacts with the halogen molecule (e.g., Br₂), polarizing the Br-Br bond and forming a more potent electrophilic species. jove.com

Nucleophilic Attack: The π-electron system of the aromatic ring attacks the activated electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. jove.comlumenlearning.com This step is typically the rate-determining step of the reaction due to the temporary loss of aromaticity. lumenlearning.com

Deprotonation: A weak base, often the halide ion complex formed during the activation step, removes a proton from the carbon bearing the new halogen, restoring the aromaticity of the ring and regenerating the catalyst. jove.com

The regioselectivity of EAS is governed by the electronic properties of the substituents already present on the ring. However, for polyhalogenated systems, achieving high selectivity can be challenging as the ring becomes progressively deactivated, and multiple positions may have similar reactivity. Therefore, while EAS is a powerful tool, alternative methods are often sought for complex substitution patterns.

| Catalyst | Halogenation Type | Typical Reaction Conditions | Key Characteristics |

|---|---|---|---|

| FeCl₃ | Chlorination | Cl₂, neat or in a solvent | Commonly used, can be generated in situ from iron filings. lumenlearning.com |

| FeBr₃ | Bromination | Br₂, neat or in a solvent | Standard catalyst for bromination, highly effective. jove.com |

| AlCl₃ | Chlorination | Cl₂, neat or in a solvent | Very strong Lewis acid, can sometimes lead to side reactions. masterorganicchemistry.com |

Directed ortho-metalation (DoM) offers a powerful alternative to EAS for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy utilizes a "directed metalation group" (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-BuLi or sec-BuLi). wikipedia.orgbaranlab.org This coordination positions the strong base to deprotonate the adjacent ortho-proton with high selectivity, generating a stabilized aryllithium intermediate. wikipedia.org

This aryllithium species can then be quenched with a suitable electrophile, such as a halogen source (e.g., Br₂, C₂Cl₆), to introduce a halogen atom precisely at the ortho position. uwindsor.ca Common DMGs include amides, carbamates, methoxy (B1213986) groups, and tertiary amines. wikipedia.orgbaranlab.org The strength of the DMG can influence the efficiency of the lithiation. uwindsor.ca

The key advantages of DoM include:

Exceptional Regiocontrol: Functionalization occurs exclusively at the position ortho to the DMG, avoiding the formation of other isomers that are common in EAS reactions. wikipedia.org

Predictability: The site of metalation is highly predictable based on the position of the DMG.

Access to Novel Substitution Patterns: DoM allows for the synthesis of substitution patterns that are difficult or impossible to achieve using traditional electrophilic substitution methods.

For the synthesis of a complex molecule like this compound, a DoM strategy could be employed on a precursor bearing a suitable DMG to introduce one or more of the halogen atoms with complete positional control. pharmaceutical-business-review.com

Difluoromethoxylation Protocols: Installation of the -OCF₂H Moiety

The difluoromethoxy (-OCF₂H) group is an increasingly important substituent in medicinal chemistry, often used as a bioisostere for hydroxyl or thiol groups. rsc.orgnih.gov Its introduction onto an aromatic ring, particularly at a late stage, requires specialized reagents and protocols.

The synthesis of aryl difluoromethyl ethers typically involves the reaction of a phenol with a difluorocarbene (:CF₂) source. The development of safe and efficient reagents for generating difluorocarbene has been a major focus of research.

Early methods often used chlorodifluoromethane (B1668795) (CHClF₂), an ozone-depleting gas, which has been largely phased out. Modern reagents are designed to be more environmentally benign and easier to handle. These include:

TMSCF₂Br (Bromodifluoromethyl)trimethylsilane): In the presence of a suitable initiator, this reagent can serve as a precursor to difluorocarbene for reaction with phenols.

Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): Upon heating, this salt decarboxylates to generate difluorocarbene. This method is effective but can require high temperatures.

Diethyl (bromodifluoromethyl)phosphonate: This reagent can generate a difluoromethylene ylide that reacts with phenols to form the desired ether.

Recent advancements have focused on developing reagents suitable for late-stage functionalization, allowing the -OCF₂H group to be installed on complex molecules without requiring a complete redesign of the synthetic route. rsc.orgrsc.org These newer protocols often operate under milder conditions and exhibit broad functional group tolerance. acs.org

| Reagent | Typical Conditions | Advantages | Limitations |

|---|---|---|---|

| ClCF₂H (Freon-22) | Strong base (e.g., NaOH), phase-transfer catalyst | Inexpensive, well-established | Ozone-depleting gas, requires pressure equipment |

| ClCF₂CO₂Na | High temperature in polar aprotic solvent (e.g., DMF) | Solid reagent, avoids use of gaseous reactants | Requires high temperatures, potential for side reactions |

| TMSCF₂Br | Base (e.g., KFHF), polar solvent | Milder conditions possible | Reagent cost and stability can be a concern |

The primary mechanism for the formation of the difluoromethoxy group from a phenol involves the reaction with difluorocarbene (:CF₂). beilstein-journals.org The process can be summarized in the following steps:

Phenoxide Formation: The phenolic starting material is deprotonated by a base to form the more nucleophilic phenoxide anion.

Difluorocarbene Generation: The chosen reagent decomposes under the reaction conditions to generate the highly reactive difluorocarbene intermediate.

Nucleophilic Attack: The oxygen atom of the phenoxide attacks the electrophilic carbon of the difluorocarbene. beilstein-journals.org

Intermediate Formation and Protonation: This attack forms a transient intermediate, which is then protonated to yield the final difluoromethyl ether product. beilstein-journals.org

An alternative mechanistic pathway involves the deprotonation of a difluoromethyl group to create a nucleophilic Ar-CF₂⁻ synthon, which can then react with various electrophiles. acs.org However, for the synthesis of aryl difluoromethyl ethers from phenols, the difluorocarbene insertion pathway is the most common and well-established. The efficiency of the reaction is highly dependent on the successful generation of the carbene and its subsequent trapping by the phenoxide nucleophile.

Purification and Isolation Techniques for Complex Polyhalogenated Aromatic Compounds

The successful synthesis of this compound necessitates robust purification and isolation strategies to remove unreacted starting materials, intermediates, and byproducts. The complex polyhalogenated nature of this aromatic compound, characterized by the presence of bromine, chlorine, and a difluoromethoxy group, requires a carefully selected combination of purification techniques. The choice of method is dictated by the physicochemical properties of the target compound and its impurities, such as polarity, solubility, volatility, and thermal stability. Commonly employed techniques for compounds of this class include column chromatography, high-performance liquid chromatography (HPLC), and recrystallization.

Column Chromatography

Column chromatography is a fundamental purification technique for the separation of components in a mixture based on their differential adsorption to a stationary phase. For polyhalogenated aromatic compounds, silica (B1680970) gel is a frequently used adsorbent. The separation is achieved by eluting the mixture through the column with a suitable solvent system (mobile phase). The polarity of the mobile phase is a critical parameter that is optimized to achieve effective separation.

A typical column chromatography procedure for a polyhalogenated aromatic compound like this compound would involve the use of a non-polar or moderately polar solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective in separating compounds with close polarities. For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) is a common choice, where the proportion of ethyl acetate is increased over time to elute more polar components. The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC).

Interactive Data Table: Typical Parameters for Column Chromatography Purification

| Parameter | Description | Typical Values for Polyhalogenated Aromatics |

| Stationary Phase | The solid adsorbent that retains the components of the mixture. | Silica gel (60-120 or 230-400 mesh) |

| Mobile Phase | The solvent or mixture of solvents that carries the mixture through the column. | Hexane/Ethyl Acetate, Hexane/Dichloromethane, Cyclohexane/Toluene |

| Elution Mode | The method of passing the mobile phase through the column. | Isocratic (constant solvent composition) or Gradient (varying solvent composition) |

| Loading Technique | The method of applying the crude sample to the column. | Dry loading (adsorbing the sample onto a small amount of silica gel) or Wet loading (dissolving the sample in a minimal amount of the initial mobile phase) |

| Monitoring | Technique used to track the separation. | Thin-Layer Chromatography (TLC) with UV visualization |

High-Performance Liquid Chromatography (HPLC)

For achieving higher purity or for separating complex mixtures of closely related isomers, High-Performance Liquid Chromatography (HPLC) is a powerful tool. HPLC utilizes high pressure to force the solvent through a column packed with a stationary phase of very small particle size, leading to high-resolution separations.

For polyhalogenated aromatic compounds, reversed-phase HPLC is often the method of choice. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the non-polar stationary phase and the polar mobile phase. More non-polar compounds are retained longer on the column.

Specialized columns, such as those with pentafluorophenyl (PFP) or phenyl-hexyl (Phe-Hex) stationary phases, can offer unique selectivity for halogenated aromatic compounds due to specific interactions like π-π and halogen bonding.

Recrystallization

Recrystallization is a widely used and effective technique for the final purification of solid compounds. This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures.

For polyhalogenated aromatic compounds, which are often crystalline solids, recrystallization can yield material of very high purity. The choice of solvent is crucial and is determined experimentally. Common solvents for recrystallizing aromatic compounds include alcohols (e.g., ethanol, methanol, isopropanol), hydrocarbons (e.g., hexane, heptane), and chlorinated solvents, or mixtures thereof. In some cases, for particularly stubborn impurities, techniques like recrystallization under pressure may be employed to enhance purity. A patent for purifying brominated aromatic compounds suggests using solvents like toluene, dichloromethane, or chloroform (B151607) in the presence of a base, followed by heating above the atmospheric boiling point under pressure. Another technique, suspension melt crystallization, has been shown to be effective for separating isomers of chlorobromobenzene and could be adapted for the target compound.

Interactive Data Table: Potential Solvents for Recrystallization

| Solvent/Solvent System | Rationale for Use with Polyhalogenated Aromatics |

| Ethanol/Water | Good for compounds with moderate polarity. The addition of water can decrease the solubility of the compound upon cooling, promoting crystallization. |

| Hexane/Ethyl Acetate | A non-polar/polar mixture that can be fine-tuned to achieve the desired solubility profile. |

| Toluene | An aromatic solvent that can effectively dissolve other aromatic compounds at elevated temperatures. |

| Methanol | A polar protic solvent that can be effective for recrystallizing moderately polar aromatic compounds. |

| Acetone/Water | A versatile solvent system where water acts as an anti-solvent to induce crystallization. |

The isolation of pure this compound often involves a multi-step purification strategy. For instance, a crude product might first be subjected to column chromatography to remove the bulk of the impurities, followed by a final recrystallization step to obtain the compound in high purity suitable for its intended application. The final purity is typically assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), HPLC, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Advanced Spectroscopic and Structural Characterization Methodologies of 1,3 Dibromo 2 Chloro 5 Difluoromethoxy Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds. For 1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene, a suite of NMR experiments would be required to assign the proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals unequivocally.

A standard ¹H NMR spectrum would be expected to show signals for the two aromatic protons. The difluoromethoxy group would present a characteristic triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms. The ¹³C NMR spectrum would display distinct signals for each of the unique carbon atoms in the molecule, with the carbon of the difluoromethoxy group appearing as a triplet due to one-bond coupling with the fluorine atoms.

Multidimensional NMR Techniques (2D-COSY, HSQC, HMBC) for Connectivity and Stereochemical Elucidation

To definitively establish the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

2D-COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons, confirming their spatial proximity on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This technique would be instrumental in confirming the substitution pattern on the benzene ring by showing correlations from the aromatic protons to the surrounding quaternary carbons, including those bearing the bromine, chlorine, and difluoromethoxy substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Conformational Analysis

While the benzene ring is largely planar, the orientation of the difluoromethoxy group relative to its neighbors can be investigated using NOESY. This experiment detects through-space interactions between nuclei. NOESY correlations could be observed between the proton of the difluoromethoxy group and the adjacent aromatic protons, providing insights into the preferred conformation of this substituent.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Pattern Analysis and Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a precise mass measurement of the molecular ion.

A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern arising from the presence of two bromine atoms and one chlorine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. The combination of these isotopes would produce a characteristic cluster of peaks for the molecular ion, which can be simulated and compared with the experimental data to confirm the number of bromine and chlorine atoms in the molecule. This isotopic signature provides a high degree of confidence in the molecular formula.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of C₇H₃Br₂ClF₂O

| Isotope Combination | Relative Abundance (%) |

| ⁷⁹Br⁷⁹Br³⁵Cl | 75.8 |

| ⁷⁹Br⁸¹Br³⁵Cl | 148.8 |

| ⁸¹Br⁸¹Br³⁵Cl | 73.0 |

| ⁷⁹Br⁷⁹Br³⁷Cl | 24.8 |

| ⁷⁹Br⁸¹Br³⁷Cl | 48.7 |

| ⁸¹Br⁸¹Br³⁷Cl | 23.9 |

Note: This is a simplified prediction; the actual spectrum would be more complex and would be analyzed by specialized software.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

Should this compound form suitable single crystals, X-ray crystallography would offer an unambiguous determination of its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles.

Furthermore, X-ray crystallography would reveal how the molecules pack together in the crystal lattice. This can provide insights into intermolecular interactions, such as halogen bonding or dipole-dipole interactions, which influence the physical properties of the compound.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring, C-C stretching vibrations within the ring, and strong absorptions corresponding to the C-F and C-O stretching of the difluoromethoxy group. The C-Br and C-Cl stretching vibrations would appear in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. It would be especially useful for observing the vibrations of the benzene ring and the C-Br and C-Cl bonds.

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-O (ether) | Stretching | 1260-1000 |

| C-F | Stretching | 1400-1000 |

| C-Cl | Stretching | 800-600 |

| C-Br | Stretching | 680-515 |

Theoretical and Computational Chemistry Studies of 1,3 Dibromo 2 Chloro 5 Difluoromethoxy Benzene

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

There are no specific studies available that have performed quantum chemical calculations on 1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene. Such calculations would be invaluable for understanding its electronic properties and predicting its reactivity.

No Frontier Molecular Orbital (FMO) analysis, which is crucial for identifying potential sites for electrophilic and nucleophilic attack by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has been reported for this compound.

Similarly, there are no published studies that include an Electrostatic Potential Surface (ESP) map for this compound. An ESP map would illustrate the charge distribution and predict regions of the molecule that are likely to engage in intermolecular interactions.

Computational Mechanistic Pathway Elucidation for Proposed Synthetic Transformations

There is a lack of computational studies elucidating the mechanistic pathways for the synthesis of this compound. Such research would be beneficial for optimizing synthetic routes and understanding the underlying reaction mechanisms.

In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data

No in silico predictions of spectroscopic parameters, such as NMR, IR, or UV-Vis spectra, for this compound have been published. Furthermore, without predicted data, there can be no validation with experimental data. The development of computational methods for generating in silico spectral libraries is an active area of research that could be applied to this molecule in the future. arxiv.orgnih.gov

Reactive Transformations and Synthetic Utility of 1,3 Dibromo 2 Chloro 5 Difluoromethoxy Benzene

Regioselective Functionalization Strategies of Halogenated Aryl Nuclei

The strategic functionalization of the polyhalogenated core of 1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene is governed by the inherent reactivity differences of its substituents. Chemists can exploit these differences to selectively introduce new chemical entities at specific positions on the benzene (B151609) ring.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective deprotonation of an aromatic ring, guided by a directing metalation group (DMG). In the case of this compound, the difluoromethoxy group can act as a weak DMG. However, the presence of multiple halogen atoms introduces a competitive pathway: lithium-halogen exchange.

When treated with strong organolithium bases, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures, lithium-bromine exchange is kinetically favored over deprotonation of the C-H bond at the C-4 position. The C-Br bonds are significantly more reactive towards organolithiums than the C-Cl bond or the aromatic C-H bonds. Therefore, direct C-H metalation is often a minor or non-existent pathway for this substrate. The primary reaction would involve selective exchange at one of the two bromine positions, leading to an aryllithium intermediate that can be quenched with various electrophiles.

Table 1: Potential Reactivity Pathways with Organolithium Reagents

| Reagent | Primary Pathway | Potential Site of Reaction | Subsequent Reaction |

|---|---|---|---|

| n-BuLi, -78 °C | Lithium-Bromine Exchange | C-1 or C-3 | Quenching with Electrophile (e.g., CO₂, DMF, Aldehydes) |

| LDA, -78 °C | Lithium-Bromine Exchange | C-1 or C-3 | Quenching with Electrophile |

| LDA/TMEDA | Potential for C-H metalation | C-4 | Quenching with Electrophile (often in competition with exchange) |

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of aryl halides in the key oxidative addition step (reactivity order: I > Br > Cl >> F) is the cornerstone for achieving regioselectivity with this compound. The two C-Br bonds will react preferentially over the C-Cl bond, allowing for selective functionalization.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent. By carefully controlling the stoichiometry of the boronic acid or ester and the reaction conditions, it is possible to achieve mono- or diarylation at the bromine positions. A typical catalytic system involves a palladium(0) source like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base such as K₂CO₃ or Cs₂CO₃. The reaction is highly versatile and tolerates a wide range of functional groups.

Stille Coupling: The Stille reaction utilizes organostannanes as coupling partners. Similar to the Suzuki reaction, it shows excellent selectivity for C-Br over C-Cl bonds. Catalysts like Pd(PPh₃)₄ are commonly employed in an anhydrous, degassed solvent like toluene. rsc.org

Heck Reaction: The Heck reaction forms a substituted alkene by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction would proceed selectively at the C-Br positions to yield styrenyl derivatives, leaving the C-Cl bond intact under appropriate conditions. mdpi.com

Sonogashira Coupling: This reaction is a powerful method for constructing aryl alkynes by coupling an aryl halide with a terminal alkyne. wikipedia.orgbeilstein-journals.org It typically employs a dual catalytic system of palladium and a copper(I) co-catalyst in the presence of a base like an amine. scirp.orgscirp.org For this compound, alkynylation would occur selectively at the bromine sites.

Table 2: Regioselective Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Selective Site(s) |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-1 and C-3 (Br) |

| Stille | Ar'-Sn(Bu)₃ | Pd(PPh₃)₄ | C-1 and C-3 (Br) |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand, Base (e.g., Et₃N) | C-1 and C-3 (Br) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-1 and C-3 (Br) |

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a halogen leaving group. libretexts.org In this compound, the difluoromethoxy group and the halogens themselves are moderately electron-withdrawing.

The most plausible site for an SNAr reaction would be the displacement of the chloride at the C-2 position. This position is ortho to the difluoromethoxy group and a bromine atom, and para to the other bromine atom, which provides some resonance stabilization for the intermediate Meisenheimer complex. libretexts.org However, the activation is significantly weaker than that provided by a nitro group. Consequently, forcing conditions, such as high temperatures and the use of strong nucleophiles (e.g., sodium methoxide, sodium thiophenoxide), would likely be necessary to achieve substitution. The bromine atoms are generally less favorable leaving groups than chlorine in SNAr reactions unless specifically activated.

Functional Group Interconversions and Derivatization Approaches

Beyond introducing new carbon-carbon bonds, the halogen and difluoromethoxy groups can be manipulated to further elaborate the molecular structure.

The primary method for manipulating the halogen atoms involves lithium-halogen exchange, as mentioned previously. By treating the substrate with one equivalent of n-butyllithium at -78 °C, a mono-lithiated species can be generated selectively at one of the bromine positions. This powerful intermediate can then react with a wide array of electrophiles to install diverse functional groups.

Carboxylation: Quenching with carbon dioxide (CO₂) followed by acidic workup yields a carboxylic acid.

Formylation: Reaction with N,N-dimethylformamide (DMF) introduces an aldehyde group.

Hydroxylation: Reaction with molecular oxygen or other oxygenating agents can lead to phenols.

Borylation: Quenching with a trialkyl borate, like B(OiPr)₃, followed by hydrolysis, installs a boronic acid functional group, which can then be used in subsequent Suzuki-Miyaura coupling reactions.

The difluoromethoxy (OCF₂H) group is prized in medicinal and materials chemistry for its unique electronic properties and high metabolic stability. nih.gov It is generally robust and resistant to many chemical transformations.

The C-O bond of the difluoromethoxy group is strong, and its cleavage to unmask a phenol (B47542) requires harsh conditions, such as treatment with strong Lewis acids (e.g., boron tribromide) or reducing agents, which would likely not be compatible with the halogenated aromatic ring. The C-H bond within the OCF₂H group is weakly acidic but requires very strong bases for deprotonation, a reaction not commonly used for synthetic elaboration on complex molecules. Therefore, in most synthetic sequences, the difluoromethoxy group is considered a stable spectator group that modulates the electronic properties of the molecule without participating directly in reactions. mdpi.com

Photochemical and Electrochemical Reactivity Studies of Polyhalogenated Aryl Ethers

The presence of multiple halogen substituents and an electron-withdrawing difluoromethoxy group significantly influences the electronic properties of the benzene ring in this compound, making it a candidate for investigation in photochemical and electrochemical reactions. While specific studies on this exact molecule are not extensively documented, the reactivity of analogous polyhalogenated aryl ethers provides a framework for understanding its potential transformations.

Photochemical reactions of polyhalogenated aromatic compounds often involve the cleavage of carbon-halogen bonds. For instance, photoreductive debromination of polybrominated diphenyl ethers has been observed under visible light irradiation in the presence of carboxylates. nih.govresearchgate.net This process occurs in a stepwise manner, leading to the formation of less brominated congeners. Such reactions are often initiated by the formation of a complex that can absorb light, leading to the cleavage of the C-Br bond. nih.gov It is plausible that this compound could undergo similar selective dehalogenation under specific photochemical conditions, offering a pathway to selectively remove one or both bromine atoms. The relative bond strengths (C-Cl > C-Br) suggest that debromination would be favored over dechlorination.

Electrochemical studies on aryl halides have demonstrated that they can undergo reductive dehalogenation. The reduction potentials are dependent on the nature of the halogen and the other substituents on the aromatic ring. Generally, the ease of reduction follows the order C-I > C-Br > C-Cl. This selectivity allows for controlled electrochemical reduction of polyhalogenated compounds. For a molecule like this compound, controlled potential electrolysis could potentially achieve selective removal of the bromine atoms without affecting the chlorine atom.

Table 1: General Photochemical and Electrochemical Reactivity of Polyhalogenated Aryl Ethers

| Reaction Type | General Observations | Potential Application for this compound |

|---|---|---|

| Photochemical Dehalogenation | Stepwise reductive cleavage of C-Br bonds is common in the presence of sensitizers or specific reagents. nih.govresearchgate.netmagtech.com.cn | Selective removal of bromine atoms to yield chloro-difluoromethoxybenzene derivatives. |

Applications as a Strategic Building Block in Complex Molecule Synthesis

The multiple reactive sites on this compound make it a valuable precursor for the synthesis of more complex molecular architectures. The bromine atoms are particularly susceptible to participation in various cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

This compound has been identified as a key intermediate in the synthesis of kinase inhibitors, which often feature heterocyclic cores. chiralen.com The bromine atoms can be utilized in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to introduce aryl, alkyl, or amino groups. These reactions are fundamental in building the complex scaffolds of medicinally relevant molecules.

For instance, a plausible synthetic route towards a substituted benzofuran (B130515) could involve the initial conversion of one of the bromine atoms to a hydroxyl group, followed by an intramolecular cyclization. The synthesis of benzofurans from phenols and α-haloketones is a well-established method. nih.govnih.govgoogle.com Alternatively, intramolecular palladium-catalyzed C-H functionalization of a precursor derived from this compound could lead to the formation of a dibenzofuran (B1670420) ring system.

Table 2: Potential Heterocyclic Systems Derived from this compound

| Heterocyclic System | Potential Synthetic Strategy | Key Reactions |

|---|---|---|

| Substituted Benzofurans | Conversion of a bromo group to a hydroxyl, followed by reaction with an α-haloketone and cyclization. nih.govgoogle.com | Nucleophilic aromatic substitution, Williamson ether synthesis, intramolecular cyclization. |

| Dibenzofurans | Double Suzuki or Stille coupling to introduce ortho-functionalized aryl groups, followed by intramolecular cyclization. | Palladium-catalyzed cross-coupling, cyclization. |

| Carbazoles | Buchwald-Hartwig amination to introduce an amino group, followed by intramolecular cyclization. | Palladium-catalyzed amination, cyclization. |

The incorporation of fluorine atoms, particularly trifluoromethyl and difluoromethoxy groups, is a common strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability. ccspublishing.org.cnresearchgate.netnih.govsciencedaily.combeilstein-journals.org The difluoromethoxy group in this compound makes it an attractive starting material for the synthesis of novel pesticides.

A general synthetic pathway could involve a Suzuki cross-coupling reaction to introduce a heterocyclic moiety, a common feature in many fungicides and insecticides, at one of the bromine positions. The remaining halogen atoms could then be further functionalized or removed as needed. For example, coupling with a pyrazoleboronic acid ester, followed by further synthetic modifications, could lead to a molecule with potential fungicidal activity.

Polyhalogenated aromatic compounds are also precursors for advanced materials, such as flame retardants and functional polymers. The high halogen content of this compound suggests its potential use in the synthesis of flame-retardant additives. mdpi.commdpi.com

Furthermore, this molecule can serve as a monomer in polymerization reactions. For example, dehalogenative polycondensation reactions can be used to form conjugated polymers. By carefully selecting the reaction conditions, it might be possible to achieve a step-growth polymerization through, for instance, a Yamamoto or a Suzuki polycondensation, leading to polymers with tailored electronic and photophysical properties. The presence of the difluoromethoxy group could impart desirable properties such as increased solubility and thermal stability to the resulting polymer.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzofuran |

| Dibenzofuran |

| Carbazole |

| Pyrazolotriazinecarbonitriles |

Future Perspectives and Challenges in Research Involving Polyhalogenated Aryl Ethers

Development of Novel and Sustainable Synthetic Methodologies for Complex Aryl Systems

The synthesis of highly substituted aromatic compounds like 1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene traditionally relies on methods that are often resource-intensive and generate significant waste. The future of this field hinges on the development of greener and more efficient synthetic strategies. rsc.org A major focus is the shift away from stoichiometric reagents and harsh reaction conditions toward catalytic and more sustainable alternatives. brighton.ac.uk

One of the most promising areas is the direct C–H functionalization, which avoids the need for pre-functionalized starting materials. researchgate.net Transition metal-catalyzed C–H activation, using catalysts based on palladium, ruthenium, or copper, allows for the direct installation of halogen atoms onto an aromatic ring with high selectivity. rsc.orgbeilstein-journals.org For instance, robust heterogeneous catalysts, such as palladium supported on metal-organic frameworks (Pd@MOF), have been shown to perform C–H halogenations under mild conditions and can be recycled and reused without a significant loss of activity. rsc.org These methods represent a substantial improvement over classical electrophilic aromatic substitution, which can suffer from poor regioselectivity and the use of hazardous reagents. researchgate.netresearchgate.net

The introduction of the difluoromethoxy group also benefits from modern synthetic advances. Photoredox catalysis using visible light has emerged as a powerful technique for generating reactive radical intermediates under exceptionally mild conditions, enabling the difluoromethoxylation of a wide range of aromatic and heteroaromatic compounds. nih.gov These light-induced methods tolerate a variety of sensitive functional groups, a critical advantage when constructing complex molecules. nih.gov

The table below summarizes the evolution from traditional to modern, sustainable approaches for key transformations in the synthesis of polyhalogenated aryl ethers.

| Transformation | Traditional Method | Sustainable/Novel Alternative | Key Advantages |

| Aromatic Halogenation | Electrophilic substitution with elemental Br₂ or Cl₂ | Transition metal-catalyzed C–H halogenation rsc.org | High regioselectivity, milder conditions, avoids hazardous elemental halogens. |

| Halogen Source | Elemental Halogens (Br₂, Cl₂) | N-Halosuccinimides (NBS, NCS), halide salts with an oxidant rsc.org | Safer and easier to handle reagents, though atom economy can be a concern. rsc.org |

| Catalysis | Stoichiometric Lewis acid catalysts (e.g., AlCl₃, FeBr₃) | Recyclable heterogeneous catalysts (e.g., Pd@MOF, Ru@SiO₂) rsc.org | Catalyst reusability, reduced waste, milder reaction conditions. |

| Difluoromethoxylation | Use of gaseous, toxic reagents | Photoredox catalysis with specialized reagents; Use of HCF₂OTf nih.govnih.gov | Mild conditions, high functional group tolerance, improved safety. |

The continued development of these green strategies is essential for making the synthesis of complex aryl systems more economical and environmentally benign. rsc.org

Exploration of Unconventional Reactivity Patterns in Halogenated Aromatics

A molecule such as this compound, with its distinct C-Br and C-Cl bonds, is an ideal platform for exploring selective functionalization. The ability to controllably react one halogen over another is a significant challenge and a powerful tool for molecular diversification. acs.org Site-selective cross-coupling reactions are paramount in this endeavor, allowing for the stepwise construction of complex architectures from a polyhalogenated scaffold. nih.gov

The selectivity of these reactions is governed by a combination of electronic, steric, and, increasingly, catalytic system control. acs.org In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), oxidative addition of the metal catalyst into the carbon-halogen bond is the initial key step. nih.gov Generally, the reactivity follows the order C–I > C–Br > C–Cl, allowing for selective coupling at the more reactive C-Br positions while leaving the C-Cl bond intact for subsequent transformations.

However, this inherent reactivity can be overridden. Steric hindrance near a halogen can prevent a bulky catalyst from accessing it, thereby directing the reaction to a less hindered, albeit electronically less reactive, site. nih.gov Furthermore, advanced catalytic systems using specific ligands can invert the expected selectivity, enabling reactions at typically less reactive positions. acs.org

Another key area of research is the regioselective metal-halogen exchange. For instance, the use of specialized bimetallic reagents can achieve selective Br/Mg exchange on polybrominated arenes under mild conditions. uni-muenchen.deresearchgate.net The regioselectivity of such exchanges can be finely tuned by the addition of Lewis donor additives like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), which can direct the exchange to a specific bromine atom based on its steric and electronic environment. uni-muenchen.de

| Reactivity Aspect | Controlling Factors | Example Application |

| Chemoselective Cross-Coupling | Inherent C-X bond reactivity (Br > Cl), Steric hindrance, Ligand effects | Stepwise functionalization of a polyhalogenated arene, reacting at C-Br first, then C-Cl. nih.gov |

| Regioselective Metal-Halogen Exchange | Steric environment of halogen, Electronic effects of substituents, Additive/Ligand control (e.g., PMDTA) uni-muenchen.de | Selective formation of a Grignard reagent at one of two different bromine positions. researchgate.net |

| Influence of Fluorinated Groups | Strong electron-withdrawing nature, Alteration of ring electronics | The -OCF₂H group deactivates the ring towards electrophilic attack but influences the regiochemistry of nucleophilic or metal-catalyzed reactions. nih.gov |

Understanding and harnessing these nuanced reactivity patterns will allow chemists to use polyhalogenated ethers as versatile synthons, programming a sequence of reactions to build molecular complexity with precision.

Integration of Machine Learning and AI for Retrosynthetic Analysis and Reaction Prediction

The development of these computational tools is accelerating discovery by reducing the amount of trial-and-error experimentation required in the lab. chemcopilot.com

| AI/ML Application | Core Technology | Function |

| Retrosynthesis Planning | Transformer Models, Graph Neural Networks (GNNs) chemcopilot.com | Deconstructs a complex target molecule into simpler, commercially available starting materials. nih.govillinois.edu |

| Reaction Outcome Prediction | Supervised Learning on reaction databases (e.g., USPTO, Reaxys) digitellinc.com | Predicts the most likely product(s) of a given set of reactants and reagents. drugtargetreview.com |

| Regioselectivity Prediction | Quantum Chemical Calculations combined with ML nih.gov | Predicts the position of substitution in reactions like electrophilic aromatic substitution. chemrxiv.orgrsc.org |

| Strategy Refinement | Reinforcement Learning (RL) chemcopilot.com | Improves synthetic routes over time by learning from predicted successes and failures. arxiv.org |

As these AI tools become more accurate and accessible, they will function as indispensable partners for chemists, augmenting their creativity and accelerating the pace of molecular innovation. chemcopilot.com

Addressing Regioselectivity and Chemoselectivity in the Synthesis of Highly Substituted Aromatics

The synthesis of a precisely substituted molecule like this compound is a masterclass in controlling regioselectivity and chemoselectivity. Regioselectivity—the control over the position of a chemical bond's formation—is a central challenge in the initial halogenation steps. researchgate.net The final substitution pattern is dictated by the directing effects of the substituents already present on the aromatic ring. youtube.comlibretexts.org The difluoromethoxy group (-OCF₂H) and the chloro group (-Cl) are both ortho-, para-directors in electrophilic aromatic substitution, but they also deactivate the ring, making reactions slower. libretexts.org Achieving the desired 1,2,3,5-substitution pattern requires a carefully planned sequence of reactions that balances these activating and directing effects.

Chemoselectivity—the preferential reaction of one functional group over others—is critical when modifying the fully substituted ring. acs.org As discussed previously, the different carbon-halogen bonds exhibit distinct reactivities that can be exploited for selective functionalization. nih.gov For instance, palladium-catalyzed coupling reactions can often be tuned to react selectively at the C-Br bonds, leaving the C-Cl bond available for a subsequent, different coupling reaction. beilstein-journals.org

Future progress in this area will rely on two parallel tracks: the development of new catalysts and reagents with exquisite selectivity, and the use of computational chemistry to predict and rationalize it. acs.orgnih.gov Computational tools like RegioSQM can predict the most likely site of electrophilic attack on an aromatic ring by calculating the proton affinities of each position, achieving high accuracy in retrospective analyses of known reactions. chemrxiv.orgrsc.org Such tools can guide experimental design, saving time and resources by identifying the most promising synthetic strategies before they are attempted in the lab. chemrxiv.org The combination of these predictive models with novel catalytic systems that operate via non-covalent interactions or other subtle control mechanisms represents the future of precision synthesis. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-dibromo-2-chloro-5-(difluoromethoxy)benzene, and how do substituent positions influence reaction efficiency?

- Methodology : The synthesis typically involves halogenation and functional group introduction. For example, bromination of a pre-chlorinated benzene derivative followed by difluoromethoxy group installation via nucleophilic substitution (e.g., using difluoromethanol derivatives) . Steric hindrance from chlorine and bromine substituents may require catalysts like FeCl₃ or AlCl₃ to enhance reaction rates.

- Key Considerations : Monitor reaction intermediates via HPLC or GC-MS to optimize yields. Substituent positioning (e.g., para vs. meta) affects electronic effects, altering nucleophilic attack feasibility .

Q. How can crystallographic techniques resolve the molecular structure of this compound, and what challenges arise from its halogen-rich structure?

- Methodology : Use single-crystal X-ray diffraction (SHELX programs for refinement ). Heavy atoms (Br, Cl) enhance X-ray scattering but may cause absorption errors. Mitigate using multi-scan corrections or synchrotron radiation.

- Data Interpretation : Compare bond lengths and angles with DFT-optimized structures to validate accuracy. Halogen bonding interactions (e.g., Br⋯O) can influence crystal packing .

Q. What spectroscopic methods are most effective for characterizing this compound, and how do substituents impact spectral data?

- Methodology :

- NMR : ¹⁹F NMR detects difluoromethoxy splitting patterns (~δ -70 to -80 ppm). ¹H NMR shows aromatic protons split by adjacent halogens (e.g., J coupling ~8-10 Hz for ortho-Cl) .

- MS : High-resolution ESI-MS confirms molecular weight (M+ peaks at ~362.8 g/mol). Fragmentation patterns reveal loss of Br or Cl atoms .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy group influence nucleophilic substitution reactions compared to non-fluorinated analogs?

- Methodology : Compare reaction kinetics with analogs (e.g., 2-chloro-5-methoxybenzene) using Hammett plots. The electron-withdrawing difluoromethoxy group (-OCF₂) reduces electron density at the benzene ring, accelerating SNAr reactions at the para position .

- Case Study : Substitution with amines yields para-aminated products preferentially. Rate constants (k) increase by ~30% vs. methoxy analogs due to enhanced leaving group stabilization .

Q. What strategies address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) for halogenated benzene derivatives?

- Methodology :

- Target Identification : Use proteomic profiling (e.g., affinity chromatography) to identify binding partners. The compound’s bromine atoms may interact with cysteine-rich enzyme active sites .

- Dose-Response Studies : Evaluate cytotoxicity (IC₅₀) across cell lines (e.g., HeLa vs. MCF-7) to clarify selectivity. Conflicting data may arise from assay-specific thresholds (e.g., ATP vs. resazurin assays) .

Q. How can computational modeling predict the compound’s interactions with biological targets, and what limitations exist?

- Methodology : Perform molecular docking (AutoDock Vina) against potential targets (e.g., PCSK9 inhibitors ). The difluoromethoxy group’s hydrophobicity improves binding pocket occupancy but may introduce false positives due to fluorine’s van der Waals radius .

- Validation : Cross-check docking scores with experimental IC₅₀ values. MD simulations (>100 ns) assess binding stability under physiological conditions .

Comparative Analysis Table

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.